N-(4-{[3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl]sulfonyl}phenyl)acetamide
Description
This compound is a type of sulfonamide, which is a functional group characterized by the presence of a sulfonyl functional group attached to two other carbon atoms. The sulfonyl group is a sulfur atom connected to two oxygen atoms by double bonds, and to another carbon atom by a single bond .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a phenylthio group at the 4-position and a dimethyl group at the 3,5-positions. The phenyl ring is further substituted with a sulfonyl group, which is connected to an acetamide group .Chemical Reactions Analysis
As a sulfonamide, this compound might undergo various chemical reactions. For example, it could participate in nucleophilic substitution reactions, where the sulfonyl group acts as a leaving group .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. As a sulfonamide, this compound is likely to have moderate polarity, which could influence its solubility, boiling point, and melting point .Future Directions
Properties
IUPAC Name |
N-[4-(3,5-dimethyl-4-phenylsulfanylpyrazol-1-yl)sulfonylphenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-13-19(26-17-7-5-4-6-8-17)14(2)22(21-13)27(24,25)18-11-9-16(10-12-18)20-15(3)23/h4-12H,1-3H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMDOSLAPOSDBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C)SC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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